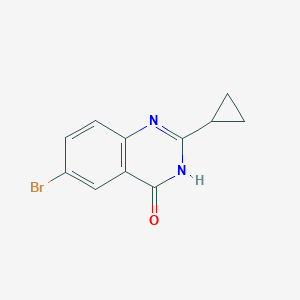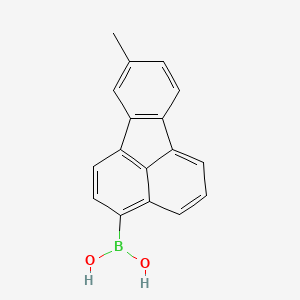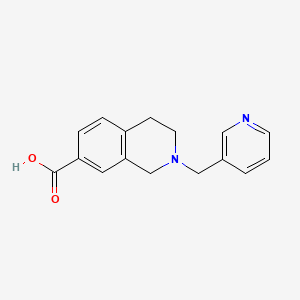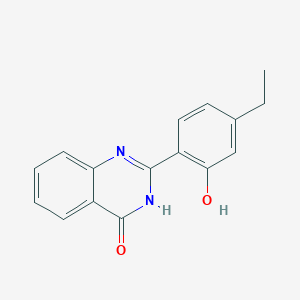
tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate: is an organic compound that features a tert-butyl group, a bromomethyl group, and an azetidine ring. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is carried out under controlled conditions to ensure the selective bromination of the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield tert-Butyl 2-(azidomethyl)-2-methylazetidine-1-carboxylate.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the construction of complex molecules.
Biology: In biological research, this compound can be used to modify biomolecules or to introduce specific functional groups into biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is central to its use in organic synthesis and other applications.
Comparaison Avec Des Composés Similaires
- tert-Butyl bromoacetate
- tert-Butyl 2-bromoacrylate
- tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
Comparison: While all these compounds contain a tert-butyl group and a bromine atom, tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate is unique due to the presence of the azetidine ring. This ring structure imparts distinct reactivity and properties compared to other similar compounds. For example, tert-Butyl bromoacetate and tert-Butyl 2-bromoacrylate are primarily used as alkylating agents, whereas this compound is more versatile in its applications due to the azetidine ring.
Propriétés
Formule moléculaire |
C10H18BrNO2 |
|---|---|
Poids moléculaire |
264.16 g/mol |
Nom IUPAC |
tert-butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-6-5-10(12,4)7-11/h5-7H2,1-4H3 |
Clé InChI |
ZGXWUPMBTNCKPG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN1C(=O)OC(C)(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B11854442.png)

![2'-(Methoxycarbonyl)-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11854464.png)



![1-[1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B11854477.png)







